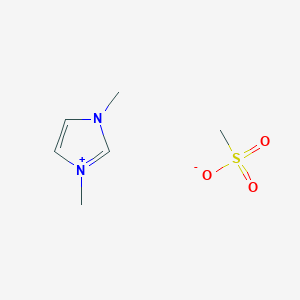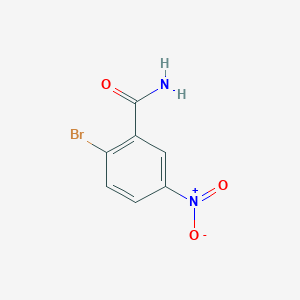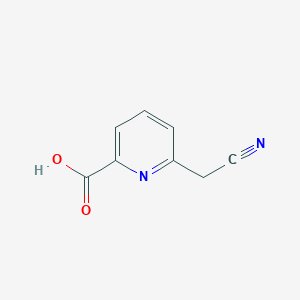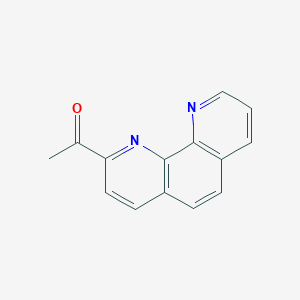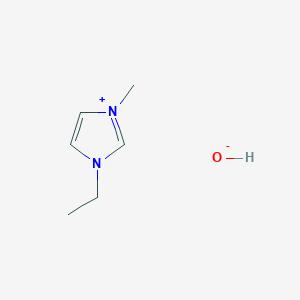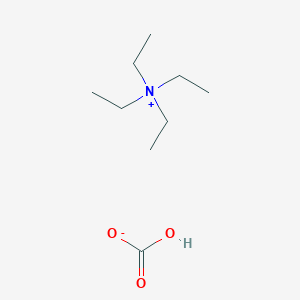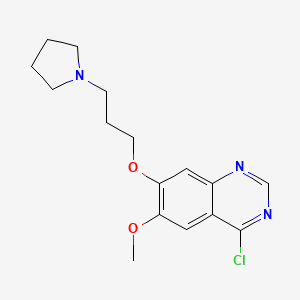
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
概要
説明
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is a chemical compound with a complex structure. Let’s break down its key features:
- Chemical Formula : C₁₈H₂₀ClN₃O₂
- Molecular Weight : Approximately 349.83 g/mol
- IUPAC Name : 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
- Synonyms : The compound may have other names or aliases based on its context and usage.
Synthesis Analysis
The compound can be synthesized using a specific procedure. For instance, it can be prepared by reacting 4-chloro-7-hydroxy-6-methoxy-quinazoline with 3-Pyrrolidin-1-yl-propan-1-ol 1. The synthetic route involves specific reagents, conditions, and purification steps.
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline consists of a quinazoline core with various functional groups attached. The chlorine atom (Cl) and methoxy group (OCH₃) contribute to its properties. The pyrrolidinyl moiety is essential for its biological activity.
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can undergo substitution reactions, leading to modifications in the compound.
- Base-Catalyzed Hydrolysis : The ester linkage (propoxy group) may be hydrolyzed under basic conditions.
- Redox Reactions : Depending on the substituents, it could engage in redox processes.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under different conditions (light, temperature, pH).
- Spectral Data : Obtain UV, IR, and NMR spectra for characterization.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Follow safety guidelines during synthesis and handling.
- Environmental Impact : Consider its impact on the environment.
将来の方向性
Research on 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline should explore:
- Bioactivity : Investigate its potential as an anticancer agent or in other therapeutic areas.
- Structure-Activity Relationship (SAR) : Modify substituents to enhance efficacy.
- Formulation : Develop suitable formulations for clinical use.
特性
IUPAC Name |
4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUDLCZXCWIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456758 | |
| Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
CAS RN |
199327-69-0 | |
| Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

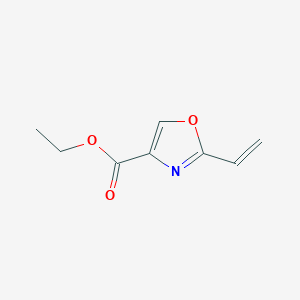
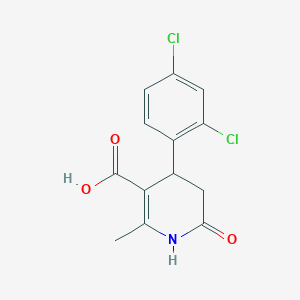
![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)
